molecular formula C25H30O11 B1149586 Desrhamnosylmartynoside CAS No. 136055-64-6

Desrhamnosylmartynoside

Cat. No.: B1149586
CAS No.: 136055-64-6
M. Wt: 506.4991
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Desrhamnosylmartynoside is typically extracted from the root of Scutellaria prostrata . The extraction process involves the use of solvents to isolate the compound from the plant material. The compound has absorption bands assignable to hydroxyl and α,β-unsaturated carbonyl groups .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to its extraction from natural sources rather than synthetic production.

Chemical Reactions Analysis

Types of Reactions: Desrhamnosylmartynoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl and α,β-unsaturated carbonyl groups in its structure .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Desrhamnosylmartynoside has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

    Chemistry: Used as a reference compound in analytical studies and for the synthesis of other bioactive molecules.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Desrhamnosylmartynoside involves its interaction with various molecular targets and pathways . The compound’s bioactive properties are attributed to its ability to modulate oxidative stress and inflammation. It interacts with enzymes and receptors involved in these pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Desrhamnosylmartynoside is unique due to its specific structure and bioactive properties. Similar compounds include other phenolic compounds extracted from plants, such as:

    Martynoside: Another phenolic compound with similar bioactive properties.

    Verbascoside: Known for its antioxidant and anti-inflammatory effects.

    Echinacoside: Exhibits similar therapeutic potential in various biological applications.

These compounds share structural similarities but differ in their specific bioactive properties and applications.

Biological Activity

Desrhamnosylmartynoside is a natural compound predominantly extracted from the roots of Scutellaria prostrata. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, relevant case studies, and comparative analyses with other compounds.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 136055-64-6
  • Molecular Formula : C20H24O10
  • Molecular Weight : 432.40 g/mol

This compound is characterized by its glycosidic structure, which contributes to its solubility and bioactivity. The presence of sugar moieties is often associated with enhanced biological activity in natural products.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Anti-inflammatory Activity :
    • It inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
    • Studies indicate that it may downregulate NF-kB signaling pathways, which are crucial in inflammatory responses.
  • Antioxidant Properties :
    • The compound shows significant scavenging activity against free radicals, which can mitigate oxidative stress.
    • It enhances the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Anticancer Effects :
    • Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia).
    • It alters cell cycle progression and inhibits cell proliferation through various signaling pathways.

Data Table: Biological Activities of this compound

Activity TypeMechanismCell Line/ModelReference
Anti-inflammatoryInhibition of cytokine productionLPS-induced macrophagesMedChemExpress
AntioxidantScavenging free radicalsIn vitro assaysMedChemExpress
AnticancerInduction of apoptosisMCF-7, HL-60MedChemExpress
CytotoxicityCell cycle arrestVarious tumor cell linesLiterature Review

Case Studies

  • In Vitro Studies on Cytotoxicity :
    A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting moderate potency against specific cancer types.
  • Anti-inflammatory Research :
    Another investigation focused on the anti-inflammatory properties of this compound through its ability to inhibit the expression of COX-2 and iNOS in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential therapeutic role in managing inflammatory diseases.
  • Oxidative Stress Modulation :
    Research has shown that this compound significantly reduces oxidative stress markers in cellular models exposed to oxidative agents, highlighting its protective role against oxidative damage.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameSourceBiological ActivityReference
MartynosideScutellaria baicalensisAntioxidant, anti-inflammatoryPubMed
Schisanlactone EKadsura spp.CytotoxicityPubMed
Ganoderic AcidsGanoderma lucidumNeuroprotectivePubMed

This compound exhibits a distinct profile with a balanced combination of antioxidant and anti-inflammatory activities compared to its counterparts, making it a valuable candidate for further pharmacological studies.

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O11/c1-32-18-7-4-15(11-17(18)28)9-10-34-25-23(31)22(30)24(20(13-26)35-25)36-21(29)8-5-14-3-6-16(27)19(12-14)33-2/h3-8,11-12,20,22-28,30-31H,9-10,13H2,1-2H3/b8-5+/t20-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTDWUNTJMTTBI-PMTAATDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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